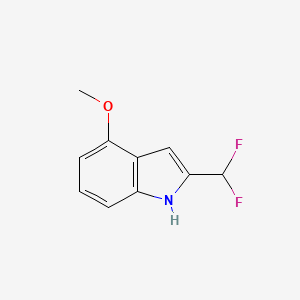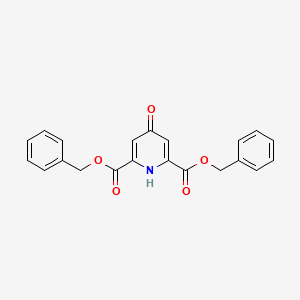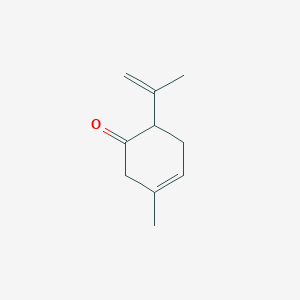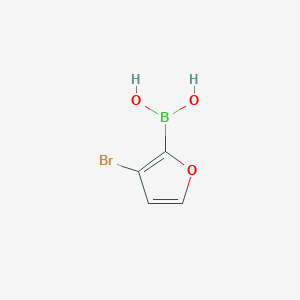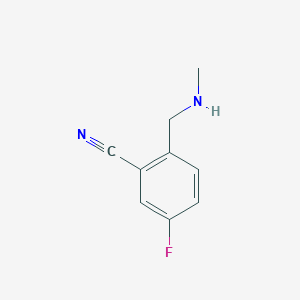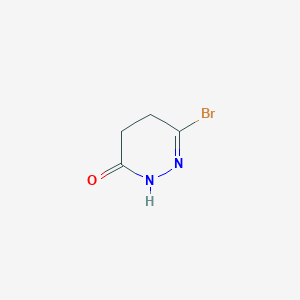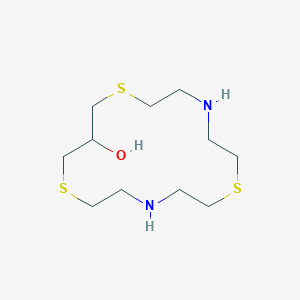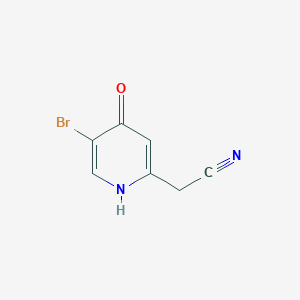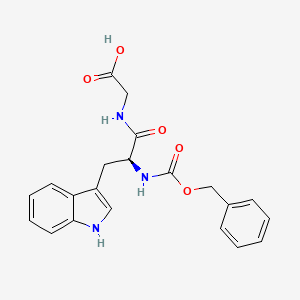
(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid is a complex organic compound that features a benzyloxycarbonyl group, an indole ring, and an amino acid derivative. Compounds with such structures are often of interest in medicinal chemistry and biochemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid typically involves multiple steps, including:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the indole ring: The indole ring is synthesized through various methods, such as the Fischer indole synthesis.
Coupling reactions: The protected amino acid derivative is coupled with the indole derivative using peptide coupling reagents like EDCI or DCC.
Deprotection: The final step involves the removal of the protecting groups under specific conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions can occur at various positions on the indole ring and the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Peptide synthesis: Utilized in the synthesis of peptides and proteins.
Biology
Enzyme studies: Used as a substrate or inhibitor in enzyme studies.
Cell signaling: Investigated for its role in cell signaling pathways.
Medicine
Drug development: Explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry
Biotechnology: Used in the development of biotechnological applications, such as biosensors and diagnostic tools.
作用機序
The mechanism of action of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring may play a crucial role in binding to these targets, while the benzyloxycarbonyl group may influence the compound’s stability and solubility.
類似化合物との比較
Similar Compounds
Tryptophan derivatives: Compounds like N-acetyltryptophan share structural similarities.
Peptide derivatives: Compounds with similar peptide backbones and protecting groups.
Uniqueness
The uniqueness of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
特性
分子式 |
C21H21N3O5 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H21N3O5/c25-19(26)12-23-20(27)18(10-15-11-22-17-9-5-4-8-16(15)17)24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,22H,10,12-13H2,(H,23,27)(H,24,28)(H,25,26)/t18-/m0/s1 |
InChIキー |
CKMNNKBYQJXRAB-SFHVURJKSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


